Lipophilicity (XLogP3) Advantage Over Unsubstituted and tert-Butyl Analogs
The target compound exhibits a computed XLogP3 of 2.5, representing a substantial increase in lipophilicity compared to 4-iodo-5-methyl-1H-pyrazole (XLogP3 = 1.3, a difference of +1.2 log units) [1] and a smaller but meaningful increase over 1-tert-butyl-4-iodo-5-methyl-1H-pyrazole (XLogP3 = 2.2, a difference of +0.3 log units) [2]. The difluoromethyl analog has an XLogP3 of 2.1, which is 0.4 log units lower [3]. This ranking (n-butyl > tert-butyl > CHF2 > H) aligns with the expected contribution of the N1 substituent to overall molecular lipophilicity.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 4-Iodo-5-methyl-1H-pyrazole: 1.3; 1-tert-Butyl-4-iodo-5-methyl-1H-pyrazole: 2.2; 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole: 2.1 |
| Quantified Difference | +1.2 vs. unsubstituted; +0.3 vs. tert-butyl; +0.4 vs. CHF2 |
| Conditions | Computed XLogP3-AA values from PubChem (release 2019.06.18 or later) |
Why This Matters
Higher lipophilicity correlates with improved membrane permeability and blood-brain barrier penetration potential, making this compound a preferred choice for CNS-targeted library synthesis where enhanced logP is desired.
- [1] PubChem Compound Summary for CID 15501143, 4-Iodo-5-methyl-1H-pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15802-75-2 View Source
- [2] PubChem Compound Summary for CID 146377077, 1-tert-butyl-4-iodo-5-methyl-1H-pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2606872-07-3 View Source
- [3] PubChem Compound Summary for CID 60136655, 1-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazole. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1354705-44-4 View Source
